molecular formula C18H20N2O6 B3056904 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene CAS No. 7511-70-8

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene

Cat. No.: B3056904
CAS No.: 7511-70-8
M. Wt: 360.4 g/mol
InChI Key: WRMYGZIKCXNMQO-UHFFFAOYSA-N
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Description

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene is a synthetic organic compound with the CAS Registry Number 7511-70-8 and a molecular formula of C18H20N2O6 . It has a molecular weight of 360.36 g/mol . This compound is part of a family of nitrophenoxy derivatives, which are of significant interest in advanced materials research and as intermediates in organic synthesis. The compound features a hexoxy chain spacer, which can influence its physical properties and reactivity. The available search results indicate its use as an intermediate in medicinal chemistry research, having been synthesized and investigated in studies concerning anti-infective agents . Its structure, characterized by two aromatic rings linked by an oxygenated chain, suggests potential for applications in liquid crystals or polymer chemistry, similar to related compounds whose crystal structures and polymorphic behavior have been studied for their material properties . Key physical properties include a calculated density of 1.251 g/cm³ and a boiling point of 539.6°C at 760 mmHg . The exact melting point and detailed hazard classifications are not fully established, and current safety data sheets (MSDS) indicate that more specific safety information is needed . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any consumer-related uses. Researchers should consult the relevant safety data and conduct appropriate risk assessments before use.

Properties

IUPAC Name

1-nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYGZIKCXNMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283424
Record name 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene)
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Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-70-8
Record name NSC31387
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(4-NITROPHENOXY)HEXANE
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Preparation Methods

The synthesis of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-nitrophenol followed by etherification with 1-bromo-6-hexanol. The reaction conditions often require the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy linkages also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene with structurally related nitroaromatic ethers:

Compound Name Molecular Formula Key Structural Features Melting Point Space Group Synthetic Route Key References
This compound C₁₈H₁₈N₂O₇ Hexane-1,6-diyloxy linker Not reported N/A Reaction of 4-nitrophenol with 1,6-dibromohexane
4,4'-Dinitrodiphenyl Ether C₁₂H₈N₂O₅ Direct ether bond (no spacer) 144–145.5°C P2₁/c, C2/c Condensation of 4-nitrophenol derivatives
1-BENZYLOXY-4-NITROBENZENE C₁₃H₁₁NO₃ Benzyloxy substituent Not reported N/A Williamson ether synthesis
1-Nitro-4-(trifluoromethoxy)benzene C₇H₄F₃NO₃ Trifluoromethoxy group Not reported N/A Substitution of nitro group with CF₃O⁻
1-Nitro-4-(3,5,5-trimethylhexoxy)benzene C₁₅H₂₃NO₃ Branched hexoxy chain (3,5,5-trimethyl) Not reported N/A Alkylation of 4-nitrophenol with branched dihalides

Key Structural and Functional Differences

In contrast, 4,4'-Dinitrodiphenyl Ether (CAS: 101-63-3) lacks a spacer, resulting in a planar structure stabilized by π-π interactions and C–H···O hydrogen bonds .

Electronic Effects: The trifluoromethoxy group in 1-Nitro-4-(trifluoromethoxy)benzene introduces strong electron-withdrawing effects, altering reactivity in substitution reactions compared to the nitro-phenoxy groups in the target compound . Benzyloxy substituents (e.g., 1-BENZYLOXY-4-NITROBENZENE) add steric bulk, which may hinder crystallization and reduce thermal stability relative to the hexoxy-linked compound .

Polymorphism and Crystallography: 4,4'-Dinitrodiphenyl Ether exhibits polymorphism, crystallizing in two monoclinic space groups (P2₁/c and C2/c) with distinct dihedral angles between nitro groups and benzene rings (56.14° in P2₁/c vs. 66.75° in C2/c) . No polymorphism has been reported for this compound, likely due to the flexible hexane chain reducing molecular symmetry .

Synthetic Accessibility: The synthesis of this compound requires longer reaction times (40 hours) compared to simpler ethers like 4,4'-Dinitrodiphenyl Ether, which can form under milder conditions .

Biological Activity

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene is a nitroaromatic compound that has garnered attention due to its potential biological activities. Nitroaromatic compounds are known for their diverse pharmacological properties, including antibacterial, antitumor, and other therapeutic effects. This article aims to synthesize existing research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This compound can be synthesized through a multi-step chemical reaction involving the nitration of phenolic compounds and subsequent ether formation. The synthesis typically involves the use of reagents such as anhydrous potassium carbonate and tetrahydrofuran (THF) under controlled conditions to yield a high-purity product .

Antimicrobial Properties

Research indicates that nitroaromatic compounds exhibit significant antimicrobial activity. A study highlighted that certain derivatives show potent antibacterial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis .

Toxicological Profile

The toxicological evaluation of nitroaromatic compounds reveals concerns regarding their carcinogenicity and systemic toxicity. For example, chronic exposure studies have shown increased incidences of nephropathy and hematological disturbances in animal models . These findings necessitate caution in the therapeutic application of such compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorIncreased life span in cancer models
ToxicityCarcinogenic effects noted in chronic studies

Case Studies

Case Study 1: Antibacterial Efficacy
In a laboratory setting, derivatives of nitroaromatic compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial properties significantly, suggesting that similar modifications to this compound could yield improved efficacy.

Case Study 2: Antitumor Activity
A study explored the effects of related nitroaromatic compounds on tumor growth in murine models. The results showed a dose-dependent response with notable reductions in tumor size and increased survival rates, providing insights into the potential applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A general approach involves refluxing a nitro-substituted benzene derivative (e.g., 4-nitrophenol) with a hexoxy-linked electrophile (e.g., 1,6-dibromohexane) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalytic amounts of K₂CO₃ or Cs₂CO₃ enhance reactivity.
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Challenges include avoiding over-alkylation; stepwise addition of reagents and controlled temperature (80–100°C) improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm the ether linkage (δ ~4.0 ppm for –OCH₂–) and nitro group positions (aromatic protons at δ ~7.5–8.5 ppm).
  • FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 403.12).
    • Data Interpretation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) and published spectra of analogous nitroaromatics .

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?

  • Method : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a saturated DCM/hexane solution.
  • Analysis : Use SHELX software for structure solution and refinement. Key parameters include torsion angles between aromatic rings (e.g., ~56° tilt observed in related diphenylethers) and hydrogen-bonding patterns (C–H···O interactions stabilize the lattice) .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and how can polymorphic forms be distinguished?

  • Polymorphism Impact : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points, solubility, and stability. For example, a monoclinic polymorph of 1-Nitro-4-(4-nitrophenoxy)benzene exhibits stronger hydrogen-bonding networks, increasing thermal stability .
  • Characterization : Combine SCXRD, PXRD, and DSC. PXRD patterns for distinct polymorphs show unique reflections (e.g., 2θ = 12.5° vs. 14.3°). DFT calculations predict relative lattice energies .

Q. What computational strategies are effective for modeling electronic transitions in nitroaromatic compounds like this one?

  • Approach : Use TD-DFT with a hybrid functional (e.g., B3LYP) and a triple-zeta basis set (e.g., 6-311+G(d,p)) to simulate UV-Vis spectra. Solvent effects (e.g., DCM) are modeled via the PCM framework.
  • Validation : Compare computed λ_max (e.g., ~320 nm for π→π* transitions) with experimental UV-Vis data. Discrepancies >10 nm suggest incomplete solvent modeling or excited-state interactions .

Q. How should researchers address contradictory data in reaction yield optimization and crystallographic refinement?

  • Yield Contradictions : Re-evaluate stoichiometry (e.g., excess alkylating agent vs. side reactions). Use DoE (Design of Experiments) to isolate variables (temperature, solvent polarity).
  • Crystallographic Refinement : If R-factors remain high (>0.05), check for twinning or disorder. SHELXL’s TWIN and PART commands can model these phenomena. Validate with Hirshfeld surface analysis to ensure electron density maps align with molecular geometry .

Methodological Notes

  • Synthesis : Avoid prolonged heating to prevent nitro group reduction.
  • Crystallography : For stubborn crystallization, use seeding or gradient cooling.
  • Data Reproducibility : Archive raw diffraction data (e.g., .cif files) in repositories like the Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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